1-Benzimidazoleethanol,7-amino-(6CI,8CI)
Description
1-Benzimidazoleethanol,7-amino-(6CI,8CI) is a benzimidazole derivative characterized by an ethanol (-CH2CH2OH) substituent at position 1 and an amino (-NH2) group at position 7 of the benzimidazole core. The benzimidazole scaffold is a bicyclic aromatic heterocycle comprising fused benzene and imidazole rings, widely studied for its pharmacological and material science applications.
Properties
CAS No. |
16242-47-0 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.207 |
IUPAC Name |
2-(7-aminobenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-7-2-1-3-8-9(7)12(4-5-13)6-11-8/h1-3,6,13H,4-5,10H2 |
InChI Key |
FISBIXFQRYAQMS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)N(C=N2)CCO |
Synonyms |
1-Benzimidazoleethanol,7-amino-(6CI,8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-Benzimidazoleethanol,7-amino-(6CI,8CI) with structurally related benzimidazole derivatives, focusing on substituent positions, functional groups, and inferred properties.
Substituent Position and Functional Group Variations
1H-Benzimidazole-2-methanol,6-methoxy- (CAS: 20033-99-2)
- Structure: Methanol (-CH2OH) at position 2 and methoxy (-OCH3) at position 4.
- Comparison: The methanol group enhances hydrophilicity compared to ethanol, while the methoxy group at position 6 may sterically hinder interactions at the aromatic core. This contrasts with the amino group at position 7 in the target compound, which could facilitate hydrogen bonding and nucleophilic reactivity .
- Molecular Formula : C9H10N2O2.
2-Amino-5-methoxybenzimidazole (CAS: 6232-91-3)
- Structure: Amino group at position 2 and methoxy at position 3.
- Comparison: The amino group at position 2 (vs. The methoxy group at position 5 may reduce solubility in aqueous media compared to the hydroxyl group in the target compound .
- Molecular Formula : C8H9N3O.
Benzimidazole, 4-amino-2-pyrazol-1-yl- (CAS: 23861-08-7)
- Structure: Amino group at position 4 and pyrazole ring at position 2.
- The amino group at position 4 (vs. 7) may shift the compound’s reactivity toward electrophilic substitution at different ring positions .
- Molecular Formula : C10H9N5.
Physicochemical Properties (Inferred)
| Compound | Molecular Formula | Key Substituents | Predicted Solubility | Notable Reactivity |
|---|---|---|---|---|
| 1-Benzimidazoleethanol,7-amino | C9H11N3O | -OH (C1), -NH2 (C7) | High (polar solvents) | Nucleophilic aromatic substitution |
| 1H-Benzimidazole-2-methanol | C9H10N2O2 | -CH2OH (C2), -OCH3 (C6) | Moderate | Oxidation of -CH2OH to carboxyl |
| 2-Amino-5-methoxybenzimidazole | C8H9N3O | -NH2 (C2), -OCH3 (C5) | Low to moderate | Electrophilic substitution at C4 |
| Benzimidazole,4-amino-2-pyrazol | C10H9N5 | -NH2 (C4), pyrazole (C2) | Moderate | Coordination with transition metals |
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